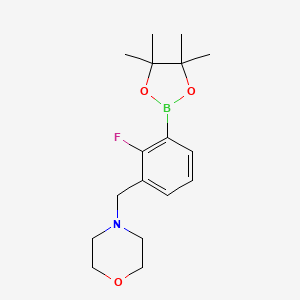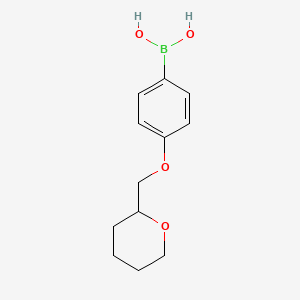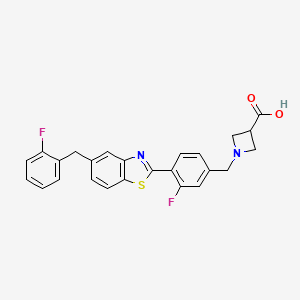
TC-SP 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TC-SP 14, también conocido como compuesto 14, es un agonista altamente activo y potente del receptor de esfingosina-1-fosfato 1 (S1P1). Exhibe un valor de concentración efectiva (EC50) de 0,042 micromolar, lo que indica su fuerte afinidad de unión al receptor S1P1. Notablemente, su interacción con el receptor de esfingosina-1-fosfato 3 (S1P3) es mínima, como lo demuestra un valor de EC50 de 3,47 micromolar .
Aplicaciones Científicas De Investigación
TC-SP 14 tiene aplicaciones de investigación científica significativas, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización del receptor de esfingosina-1-fosfato 1 (S1P1).
Biología: Se emplea en la investigación para comprender el papel de S1P1 en varios procesos biológicos, incluida la respuesta inmune y la migración celular.
Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como las enfermedades autoinmunitarias y la inflamación.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a la vía del receptor de esfingosina-1-fosfato 1 (S1P1)
Mecanismo De Acción
TC-SP 14 ejerce sus efectos uniéndose al receptor de esfingosina-1-fosfato 1 (S1P1) con alta afinidad. Esta unión activa el receptor, lo que lleva a eventos de señalización descendentes que modulan varios procesos celulares. Los principales objetivos moleculares y vías involucradas incluyen la reducción de los recuentos de linfocitos sanguíneos y la atenuación de la respuesta de hipersensibilidad retardada al desafío antigénico .
Análisis Bioquímico
Biochemical Properties
TC-SP 14 plays a crucial role in biochemical reactions by acting as an agonist for Sphingosine-1-Phosphate Receptor 1 (S1P1). It exhibits high affinity for S1P1 with an EC50 value of 0.042 μM, while showing minimal activity at S1P3 (EC50 = 3.47 μM) . This selective interaction with S1P1 is significant as it helps in reducing blood lymphocyte counts and attenuating delayed-type hypersensitivity responses . The compound does not inhibit or induce human cytochrome P450 enzymes, is nonmutagenic, and does not significantly inhibit the hERG channel .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It significantly reduces circulating blood lymphocyte counts in a dose-dependent manner, which is consistent with its role as an S1P1 agonist . This reduction in lymphocyte counts is crucial for modulating immune responses and reducing inflammation. Additionally, this compound has been shown to reduce ear swelling in an antigen challenge model, indicating its potential in treating inflammatory conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that result in the modulation of immune responses and inflammation . The compound’s selective activity towards S1P1, with minimal activity at S1P3, ensures targeted effects with reduced off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods. In in vivo studies, this compound produced a dose-dependent reduction in circulating blood lymphocytes 24 hours post-dose . Additionally, it demonstrated significant reductions in ear swelling over a 10-day period in an antigen challenge model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Lewis rats, a dose-dependent reduction in circulating blood lymphocytes was observed, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg . In an antigen challenge model, significant reductions in ear swelling were observed at doses of 0.3 mg/kg and higher . These findings highlight the compound’s efficacy at varying dosages and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s selective activity towards S1P1 suggests its involvement in sphingolipid metabolism and signaling pathways . Detailed studies on its metabolic flux and effects on metabolite levels are required to fully understand its metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective activity towards S1P1 ensures targeted distribution and localization, which is crucial for its therapeutic effects . The compound’s pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time, have been characterized in animal models .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s selective activity towards S1P1 ensures its localization to specific cellular compartments where it exerts its effects
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de TC-SP 14 implica múltiples pasos, incluida la formación de un núcleo de benzotiazol y la funcionalización posterior para lograr las propiedades agonistas deseadas. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que la síntesis requiere un control preciso de las condiciones de reacción para garantizar una alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor mientras se mantienen las mismas condiciones de reacción y estándares de pureza. Este proceso generalmente incluye la optimización de los parámetros de reacción, las técnicas de purificación y las medidas de control de calidad para garantizar la coherencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
TC-SP 14 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes sustituyentes en el núcleo de benzotiazol
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el núcleo de benzotiazol .
Comparación Con Compuestos Similares
Compuestos Similares
Fingolimod: Otro agonista del receptor de esfingosina-1-fosfato con propiedades similares pero diferente selectividad del receptor.
Siponimod: Un modulador selectivo del receptor de esfingosina-1-fosfato con propiedades farmacocinéticas distintas.
Ozanimod: Un modulador del receptor de esfingosina-1-fosfato con un perfil de unión al receptor diferente
Singularidad de TC-SP 14
This compound es único debido a su alta selectividad para el receptor de esfingosina-1-fosfato 1 (S1P1) y su mínima actividad en el receptor de esfingosina-1-fosfato 3 (S1P3). Este perfil de selectividad lo convierte en una herramienta valiosa para estudiar los efectos específicos de la activación de S1P1 sin efectos fuera del objetivo significativos .
Propiedades
IUPAC Name |
1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGVDIXINMAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?
A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
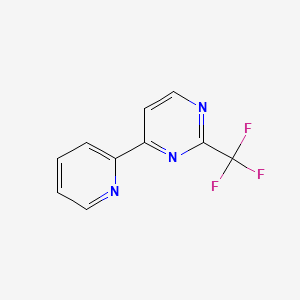
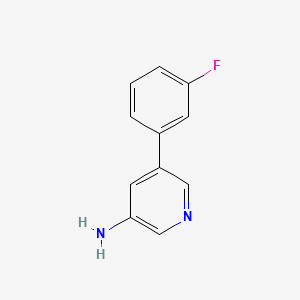

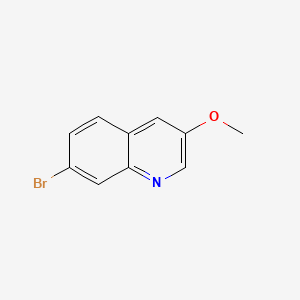
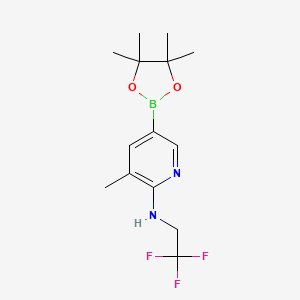
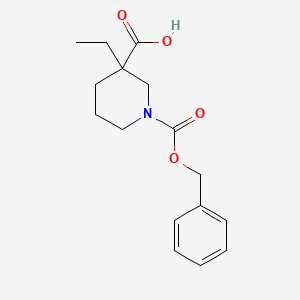
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
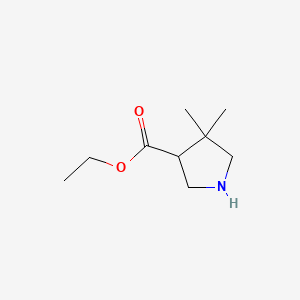

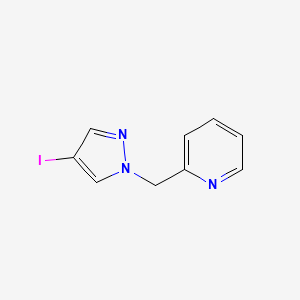
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
